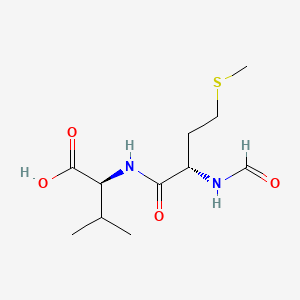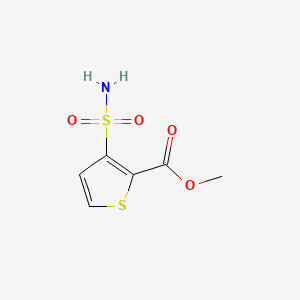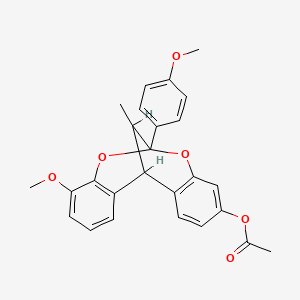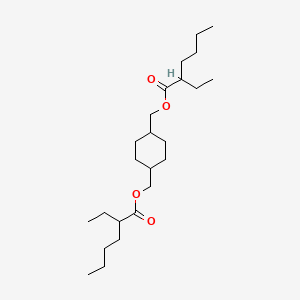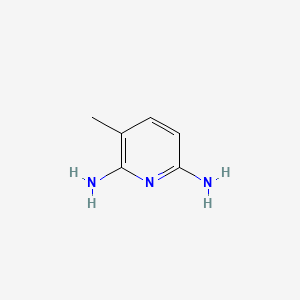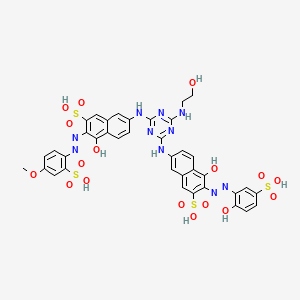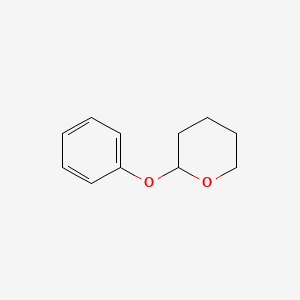
1,7-二甲氧基萘
描述
1,7-Dimethoxynaphthalene (1,7-DMN) is an aromatic hydrocarbon compound with a molecular formula of C10H10O2. It is a colorless, crystalline solid that is insoluble in water and has a boiling point of 248°C. 1,7-DMN is a derivative of naphthalene, a hydrocarbon found in coal tar and petroleum. It is a versatile compound that has a wide range of applications in organic synthesis, drug development, and scientific research.
科学研究应用
基质辅助激光解吸/电离(MALDI)在多金属卟啉分析中的应用1,7-二甲氧基萘(DMN)已被用作MALDI串联飞行时间实验中的基质,以研究多金属卟啉的结构。DMN有助于形成分子自由基阳离子和一些诊断性碎片,传统基质无法提供这些,从而有助于分析锌卟啉配合物与铝和镓喹啉等不稳定物种的结构 (Aiello et al., 2004)。
合成和分子结构分析已研究了1,7-二甲氧基萘衍生物的合成,以了解分子结构和相互作用。例如,对类似化合物1,5-二甲氧基萘进行了涉及振动光谱(FT-IR和FT-Raman)和密度泛函理论计算的研究,以分析其分子结构、原子电荷和振动频率 (Kandasamy et al., 2015)。
化学合成和反应1,7-二甲氧基萘已在各种合成途径中使用。例如,它在弗里德尔-克拉夫茨缩合反应中发挥作用,用于类固醇合成 (Harnik et al., 1967),以及用于制备用于研究长程分子内能量和电子转移的新型双色团系统 (Craig et al., 1997)。
光物理研究已对1,7-二甲氧基萘衍生物进行了光物理研究。例如,已研究了含有1,7-二甲氧基萘单元连接到甲基紫精单元的刚性双色团系统的合成,以了解分子内能量转移过程 (Margetic et al., 2000)。
属性
IUPAC Name |
1,7-dimethoxynaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O2/c1-13-10-7-6-9-4-3-5-12(14-2)11(9)8-10/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNJIXGITYNNHDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CC=C2OC)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30201169 | |
| Record name | Naphthalene, 1,7-dimethoxy- (8CI)(9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30201169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,7-Dimethoxynaphthalene | |
CAS RN |
5309-18-2 | |
| Record name | Naphthalene, 1,7-dimethoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005309182 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,7-Dimethoxynaphthalene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59835 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Naphthalene, 1,7-dimethoxy- (8CI)(9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30201169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 1,7-Dimethoxynaphthalene a useful starting material in the synthesis of complex molecules?
A1: 1,7-Dimethoxynaphthalene possesses a naphthalene core with two methoxy groups. [, ] These methoxy groups not only donate electron density to the aromatic system, activating it towards electrophilic attack, but also serve as directing groups. This allows for regioselective functionalization of the naphthalene ring. Additionally, the existing structure provides a scaffold for building additional rings, as demonstrated in the synthesis of hydrochrysene derivatives. []
Q2: Can you provide an example of how 1,7-Dimethoxynaphthalene is utilized in the synthesis of pharmaceutically relevant compounds?
A2: One of the papers describes a novel synthetic route to (4aR,10aR)-9-Methoxy-1-methyl-6-trimethylsilanyl- 1,2,3,4,4a,5,10,10a-octahydrobenzo[g]quinoline (JNZ092). [] This compound belongs to the octahydrobenzo[g]quinoline class, known for its potential therapeutic applications. The synthesis leverages the reactivity of 1,7-Dimethoxynaphthalene, specifically its ability to undergo lithium-halogen exchange at the 6-position. This allows for further elaboration of the molecule and ultimately leads to the construction of the target octahydrobenzo[g]quinoline derivative.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


